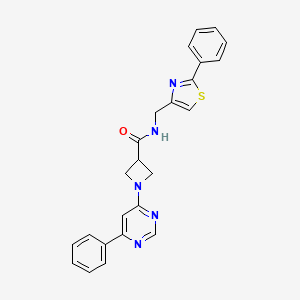

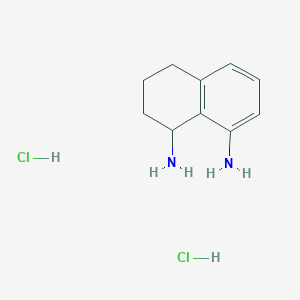

![molecular formula C19H13N3O5 B2967708 N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide CAS No. 298218-12-9](/img/structure/B2967708.png)

N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

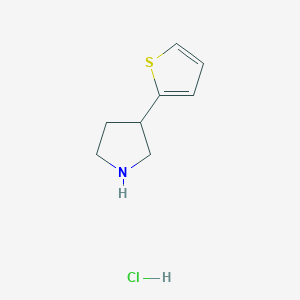

“N’-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide” is a complex organic compound. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings fused to a central pyran ring . Attached to this backbone is a carbohydrazide group, which is a derivative of carboxylic acid with two amine (-NH2) groups . The compound also contains a nitrofuryl group, which consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a nitro (-NO2) substituent .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like density functional theory) could be used to analyze the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The nitro group could potentially undergo reduction reactions, and the carbohydrazide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of multiple polar groups (like -NO2 and -NH2) would likely make the compound relatively polar .科学的研究の応用

Antiplatlet and Antiaggregating Activity

(A. P. D. Rodrigues et al., 2012) described the discovery of a novel antiplatelet agent, derived from the furyl N-acylhydrazone class, which showed potent antiaggregating actions on platelets induced by various agonists through inhibition of cyclooxygenase-1 (COX-1) or thromboxane synthase. This compound, synthesized from natural safrole, presented significant activity in inhibiting platelet aggregation.

Broad-Spectrum Antibacterial Activity

(L. H. Al-Wahaibi et al., 2020) synthesized two new N′-heteroarylidene-1-carbohydrazide derivatives demonstrating potent broad-spectrum antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 µg/mL. The study highlighted the structural and chemical characterization, providing insights into the electron density distribution and the molecular stacking contributing to their antibacterial efficacy.

Carcinogenic Activity of Nitrofuran Derivatives

Research on nitrofuran derivatives, including compounds structurally related to N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide, has shown variable carcinogenic activity in animal models. Studies by (J. Morris et al., 1969) and (S. Cohen et al., 1973) have explored this aspect, demonstrating the carcinogenic potential of certain 5-nitrofuran derivatives in rats and mice, contributing to our understanding of their safety and environmental impact.

将来の方向性

特性

IUPAC Name |

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-19(21-20-11-12-9-10-17(26-12)22(24)25)18-13-5-1-3-7-15(13)27-16-8-4-2-6-14(16)18/h1-11,18H,(H,21,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXHVBRQHMQXDX-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C/C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

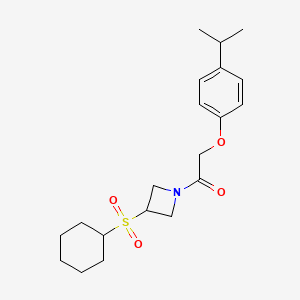

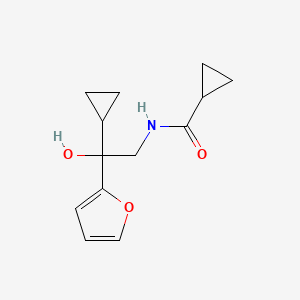

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2967625.png)

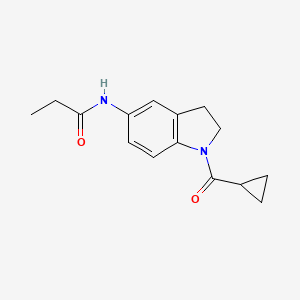

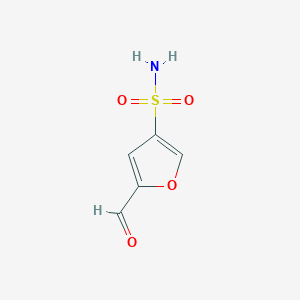

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2967636.png)

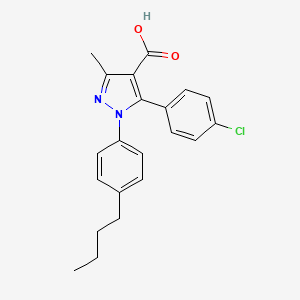

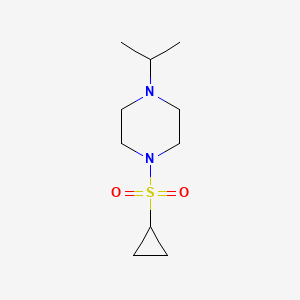

![ethyl 4-[[2-(butylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2967642.png)

![N-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2967643.png)

![2,6-difluoro-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2967647.png)